molecular formula C8H6ClNO B15132263 5-(Chloromethyl)benzo[d]oxazole

5-(Chloromethyl)benzo[d]oxazole

Cat. No.: B15132263
M. Wt: 167.59 g/mol
InChI Key: UMSZCOKIZOCLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a chloromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which is then cyclized to form the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted oxazole derivatives.

    Oxidation: Formation of oxazole derivatives with different oxidation states.

    Reduction: Formation of benzoxazoline derivatives.

Scientific Research Applications

5-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it inhibits specific enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(Chloromethyl)benzo[d]oxazole is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2

InChI Key

UMSZCOKIZOCLDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.